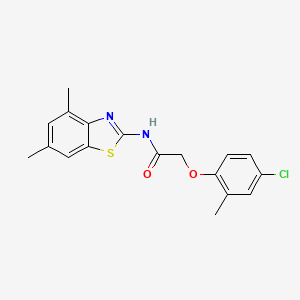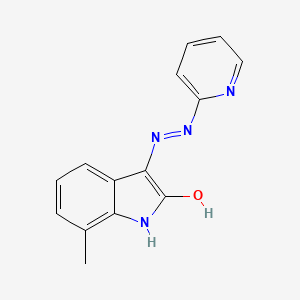![molecular formula C14H21N3O B5072754 N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B5072754.png)
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide is a chemical compound that features a piperidine ring substituted with a propan-2-yl group and a pyridine-3-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through hydrogenation or cyclization reactions. For instance, piperidine can be prepared by the hydrogenation of pyridine.
Substitution with Propan-2-yl Group: The piperidine derivative is then alkylated with propan-2-yl halide under basic conditions to introduce the propan-2-yl group.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the substituted piperidine with pyridine-3-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to a receptor and inhibit its activity, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)pyridine-3-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and pharmacokinetic properties.
N-(propan-2-yl)piperidine-4-carboxamide: Lacks the pyridine moiety, which may influence its binding affinity and specificity.
Uniqueness
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the presence of both the propan-2-yl group and the pyridine-3-carboxamide moiety. This combination may enhance its binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)17-8-5-13(6-9-17)16-14(18)12-4-3-7-15-10-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWFTDNZVHLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-dibromo-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5072672.png)
![N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5072682.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5072692.png)
![2-[[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B5072713.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-chloro-2-methylphenyl)acetamide]](/img/structure/B5072717.png)

![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5072725.png)
![ethyl 4-(4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B5072728.png)
![2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5072746.png)
![(4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5072760.png)
![2-(4-FLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5072765.png)

![(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B5072773.png)
![9-(4-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5072777.png)
